(S)-2-amino-1-(4-nitrophenyl)ethanol
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Overview
Description
(S)-2-amino-1-(4-nitrophenyl)ethanol is a chiral compound that features an amino group and a nitrophenyl group attached to an ethanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-amino-1-(4-nitrophenyl)ethanol can be achieved through several methods. One common approach involves the reduction of 4-nitrophenylacetone using a chiral reducing agent to introduce the stereochemistry. The reaction typically requires a hydrogenation catalyst such as palladium on carbon (Pd/C) under hydrogen gas at room temperature. Another method involves the asymmetric reduction of 4-nitrophenylacetone using a chiral borane reagent.
Industrial Production Methods
Industrial production of this compound often involves large-scale hydrogenation processes. The use of continuous flow reactors and optimized reaction conditions, such as controlled temperature and pressure, ensures high yield and purity of the product. Catalysts like Pd/C or Raney nickel are commonly employed in these processes.
Chemical Reactions Analysis
Types of Reactions
(S)-2-amino-1-(4-nitrophenyl)ethanol undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with Pd/C or iron powder in acidic conditions.
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with Pd/C, iron powder in acidic conditions.
Oxidation: Chromium trioxide, potassium permanganate.
Substitution: Acyl chlorides, anhydrides for amide formation.
Major Products
Reduction: 2-amino-1-(4-aminophenyl)ethanol.
Oxidation: 2-amino-1-(4-nitrophenyl)acetone.
Substitution: Amides and other derivatives depending on the substituent.
Scientific Research Applications
(S)-2-amino-1-(4-nitrophenyl)ethanol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its chiral nature.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as intermediates in the synthesis of active pharmaceutical ingredients.
Industry: Utilized in the production of fine chemicals and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of (S)-2-amino-1-(4-nitrophenyl)ethanol depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The amino and nitrophenyl groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
®-2-amino-1-(4-nitrophenyl)ethanol: The enantiomer of the compound, differing in its stereochemistry.
4-nitrophenylethanol: Lacks the amino group, making it less versatile in certain reactions.
2-amino-1-(4-aminophenyl)ethanol: The reduced form of the compound, with both nitro groups converted to amino groups.
Uniqueness
(S)-2-amino-1-(4-nitrophenyl)ethanol is unique due to its chiral nature and the presence of both amino and nitrophenyl groups. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
(1S)-2-amino-1-(4-nitrophenyl)ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c9-5-8(11)6-1-3-7(4-2-6)10(12)13/h1-4,8,11H,5,9H2/t8-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZOWZBGCZPHHLM-MRVPVSSYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CN)O)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@@H](CN)O)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00357102 |
Source
|
Record name | (S)-2-amino-1-(4-nitrophenyl)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00357102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
129894-63-9 |
Source
|
Record name | (S)-2-amino-1-(4-nitrophenyl)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00357102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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